Chemical properties of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Chemical properties of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Executive Summary
The indazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a highly valuable and versatile synthetic intermediate, strategically designed for the efficient construction of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and reactivity. We will delve into the rationale behind its design, focusing on the dual functionality of the C5-iodo group as a reactive handle for palladium-catalyzed cross-coupling reactions and the N1-tetrahydropyranyl (THP) group as a crucial protecting element that enhances solubility and directs regioselectivity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to leverage this building block in organic synthesis and pharmaceutical research.
Introduction: The Strategic Importance of a Protected Iodoindazole
Indazole derivatives are prevalent in a wide array of pharmacologically active compounds, demonstrating activities ranging from anti-cancer to anti-inflammatory and anti-bacterial.[1][2] The ability to selectively functionalize the indazole core is paramount in drug discovery. 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole emerges as a superior building block for two primary reasons:
-
The C5-Iodo Substituent: The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This makes the C5 position a prime site for introducing molecular diversity through the formation of new carbon-carbon (Suzuki, Sonogashira) and carbon-nitrogen (Buchwald-Hartwig) bonds.[3]
-
The N1-THP Protecting Group: The tetrahydropyranyl (THP) group is an acid-labile protecting group for the indazole nitrogen. Its introduction serves multiple critical functions: it prevents unwanted side reactions at the N-H position, it significantly improves the solubility of the indazole core in common organic solvents, and it can be selectively removed under mild acidic conditions to reveal the N-H for subsequent functionalization.[4][5]
This guide will explore how these features are exploited in synthesis, providing both the theoretical basis and practical methodologies for its use.
Physicochemical and Structural Properties
The structural and physical properties of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole are summarized below. The presence of the bulky, non-polar THP group generally renders the compound a solid with good solubility in solvents like dichloromethane, THF, and DMF.
| Property | Value | Source |
| IUPAC Name | 5-iodo-1-(oxan-2-yl)-1H-indazole | N/A |
| Molecular Formula | C₁₂H₁₃IN₂O | Calculated |
| Molecular Weight | 328.15 g/mol | Calculated |
| Appearance | Typically a solid | [6] |
| Stability | Stable under standard conditions; stable to basic and nucleophilic reagents but labile to acid. | [4][7] |
One of the key structural characteristics introduced by the THP group is a new stereocenter at the C2 position of the pyran ring. This means that when attached to the achiral indazole, it exists as a racemic mixture of diastereomers, which can sometimes lead to peak broadening or duplication in NMR spectra.[8]
Synthesis and Purification Workflow
The synthesis of the title compound is efficiently achieved in a two-step sequence starting from commercially available 1H-indazole. The workflow is designed for high yield and straightforward purification.
Caption: Synthetic pathway for 5-Iodo-1-(THP)-1H-indazole.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 5-Iodo-1H-indazole
-
Rationale: This procedure utilizes molecular iodine as the iodine source. The base, potassium hydroxide, is crucial for generating the indazolide anion, which is more nucleophilic and readily attacks the electrophilic iodine. DMF is an excellent solvent for this reaction due to its polar aprotic nature and high boiling point, which facilitates the dissolution of the reagents.[9]
-
Procedure:
-
To a solution of 1H-indazole (1 equiv.) in N,N-dimethylformamide (DMF), add powdered potassium hydroxide (3 equiv.) portion-wise at room temperature.
-
Stir the resulting mixture for 30 minutes to ensure complete formation of the indazolide anion.
-
Add molecular iodine (I₂) (2 equiv.) in several portions over 20 minutes. An exotherm may be observed.
-
Continue stirring the reaction at room temperature for 3-4 hours, monitoring completion by TLC.
-
Upon completion, carefully pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench excess iodine.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum to yield 5-iodo-1H-indazole.
-
Step 2: Synthesis of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
-
Rationale: This is a classic acid-catalyzed protection. 3,4-Dihydro-2H-pyran (DHP) is activated by a catalytic amount of p-toluenesulfonic acid (p-TsOH) to form a resonance-stabilized oxocarbenium ion. The nucleophilic N1-nitrogen of the indazole then attacks this electrophile to form the N-THP bond.[4][8] Dichloromethane (DCM) is a common solvent as it is relatively inert and easily removed.
-
Procedure:
-
Suspend 5-iodo-1H-indazole (1 equiv.) in dichloromethane (DCM).
-
Add 3,4-dihydro-2H-pyran (DHP) (1.2 equiv.).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equiv.).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the title compound.
-
Core Reactivity: A Hub for Molecular Diversification
The synthetic utility of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole lies in its predictable and versatile reactivity. The C-I bond serves as the primary reactive site for palladium-catalyzed transformations, while the THP group can be selectively removed when desired.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are the cornerstone of modern organic synthesis, and the C-I bond of the title compound is an ideal substrate. The general catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the coupling partner, and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.
4.1.1. Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki reaction is a powerful method for creating biaryl structures by coupling with boronic acids or their esters.[10][11]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
-
Protocol: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine 5-Iodo-1-(THP)-1H-indazole (1 equiv.), the desired arylboronic acid (1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) (3 equiv.).
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add a degassed solvent mixture, typically dimethoxyethane (DME) and water.
-
Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv.).[10]
-
Heat the reaction mixture at 80-90 °C until TLC or LC-MS analysis indicates consumption of the starting material.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
4.1.2. Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
This reaction allows for the direct installation of an alkyne group, a valuable functional group in medicinal chemistry, by coupling with a terminal alkyne.[12][13] The reaction is co-catalyzed by palladium and copper(I).[14]
-
Protocol: Sonogashira Coupling
-
Combine 5-Iodo-1-(THP)-1H-indazole (1 equiv.), the terminal alkyne (1.2 equiv.), and a copper(I) salt such as copper(I) iodide (CuI) (0.1 equiv.) in a reaction vessel.
-
Purge with an inert gas.
-
Add a solvent such as THF or DMF, followed by a base, typically a bulky amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), which also acts as a solvent.
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv.).
-
Stir the reaction at a temperature ranging from room temperature to 60 °C.
-
Work-up is similar to the Suzuki protocol, involving extraction and chromatographic purification.
-
4.1.3. Buchwald-Hartwig Amination: C(sp²)-N Bond Formation
This reaction is one of the most effective methods for constructing aryl-amine bonds, coupling the iodoindazole with primary or secondary amines.[15][16] The choice of phosphine ligand is critical for reaction efficiency.[17]
-
Protocol: Buchwald-Hartwig Amination
-
To a reaction vessel, add the palladium source, e.g., Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv.), and a suitable phosphine ligand, such as Xantphos or BINAP (0.08 equiv.).
-
Add 5-Iodo-1-(THP)-1H-indazole (1 equiv.) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.4 equiv.).
-
Purge the vessel with an inert gas.
-
Add a degassed anhydrous solvent, such as toluene or dioxane.
-
Add the amine coupling partner (1.2 equiv.).
-
Heat the reaction mixture, typically between 80-110 °C, until completion.
-
After cooling, quench the reaction with water, extract with an organic solvent, and purify the product via column chromatography.
-
Deprotection of the N1-THP Group
The THP group is reliably cleaved under acidic conditions to regenerate the N-H functionality, which can be essential for biological activity or for further synthetic transformations.[8][18]
Caption: Acid-catalyzed removal of the THP protecting group.
-
Rationale: The mechanism involves protonation of the pyran oxygen, followed by cleavage of the C-O bond to form the stable indazole anion and the resonance-stabilized oxocarbenium ion, which is then trapped by the solvent or water.[8]
-
Protocol: THP Deprotection
-
Dissolve the THP-protected indazole (1 equiv.) in a suitable solvent such as methanol, 2-propanol, or dichloromethane.
-
Add an acid catalyst. Common choices include:
-
Stir the reaction at room temperature, monitoring by TLC.
-
Upon completion, neutralize the acid with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, dry, and concentrate to yield the deprotected indazole.
-
Spectroscopic Characterization
Unambiguous characterization is critical. The following are expected spectroscopic features:
-
¹H NMR: The spectrum will be complex due to the THP group. Expect to see characteristic signals for the three aromatic protons on the indazole core. The proton at C4 will typically be a doublet, C6 a doublet of doublets, and C7 a doublet. The THP group will show a series of broad, diastereotopic multiplets in the 1.5-4.0 ppm range, along with a characteristic signal for the anomeric proton (N-CH-O) further downfield, typically around 5.5-6.0 ppm.[19][20]
-
¹³C NMR: The spectrum will show distinct signals for the 12 carbons. The carbon bearing the iodine (C5) will appear around 90-100 ppm, while the other aromatic carbons will be in the 110-140 ppm range. The carbons of the THP group will resonate in the aliphatic region.
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be readily observable, confirming the molecular weight. The isotopic pattern for iodine will be absent as it is monoisotopic.
-
Infrared (IR) Spectroscopy: The absence of a broad N-H stretch around 3100-3300 cm⁻¹ confirms the protection of the indazole nitrogen. Characteristic C-H and C=C aromatic stretches will be present.
Safety and Handling
5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole should be handled with standard laboratory precautions. Based on similar compounds, it may cause skin and eye irritation.[6]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated fume hood.
-
Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a strategically designed and highly effective building block for the synthesis of complex, biologically relevant molecules. Its robust reactivity in a suite of palladium-catalyzed cross-coupling reactions, combined with the stability and selective lability of the THP protecting group, provides medicinal chemists with a reliable and versatile tool for drug discovery. The protocols and mechanistic insights provided in this guide serve as a practical resource for harnessing the full synthetic potential of this important intermediate.
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